6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Diversity and Therapeutic Potential
The chemical entity 6-Phenyl-2-[4-(prop-2-enoyl)piperazin-1-yl]pyridine-3-carbonitrile belongs to a broader class of compounds that exhibit a wide range of biological activities due to their diverse chemical structures. Piperazine derivatives, in particular, have drawn significant attention in the scientific community for their potential therapeutic uses. These compounds are featured in a plethora of well-known drugs targeting various health conditions, such as psychiatric disorders, allergies, cardiovascular diseases, cancer, viral infections, and inflammatory conditions. The modification of the piperazine nucleus significantly impacts the medicinal properties of the resultant molecules, suggesting a promising pathway for the discovery of new therapeutic agents (Rathi et al., 2016).
Role in Drug Discovery and Design
The structure of piperazine derivatives, including compounds like this compound, serves as a versatile scaffold for the design of molecules with potential pharmacological benefits. The flexibility of the piperazine ring allows for the rational design of molecules tailored for specific diseases, highlighting the significant impact of substituent modifications on pharmacokinetic and pharmacodynamic characteristics. This adaptability underscores the importance of piperazine-based molecular fragments in drug discovery, aiding researchers in developing novel therapeutic agents across a spectrum of diseases (Rathi et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
For example, indole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
6-phenyl-2-(4-prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-2-18(24)22-10-12-23(13-11-22)19-16(14-20)8-9-17(21-19)15-6-4-3-5-7-15/h2-9H,1,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIFOZOEUURCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.